molecular formula C11H15NO5 B8614915 1-(2-Methoxy-4-nitrophenoxy)-2-methylpropan-2-ol

1-(2-Methoxy-4-nitrophenoxy)-2-methylpropan-2-ol

Cat. No. B8614915
M. Wt: 241.24 g/mol
InChI Key: MHJUUHFFFBOCRL-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

A steel bomb, fitted with an internal thermocouple, pressure gauge and safety release valve rated at 3000 psi, with ˜55 mL capacity was charged with the potassium salt of 2-methoxy-4-nitrophenol (6 g, 29 mmol), NaH2PO4 (3.3 g, 27.7 mmol), isobutylene oxide (2.8 g, 35 mmol) and 30 mL of 15% H2O/MeCN. The sealed bomb was heated at 170° C. for three hr. Following cooling, HPLC revealed all starting phenol had been converted to product. The biphasic solution was concentrated using a rotary evaporator before being partitioned between CH2Cl2 and H2O. The aqueous phase was extracted 3× with CH2Cl2; the combined CH2Cl2 fractions were washed 3× with aq KHCO3/K2CO3 and once with H2O. After drying over Na2SO4, concentration under vacuum yielded 6.9 g of desired product as a tan solid.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[K].[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13].[CH3:14][C:15]1([O:18][CH2:17]1)[CH3:16].C1(O)C=CC=CC=1>O.CC#N>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH2:14][C:15]([CH3:17])([OH:18])[CH3:16] |f:4.5,^1:0|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
6 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
NaH2PO4
Quantity
3.3 g
Type
reactant
Smiles
Name
Quantity
2.8 g
Type
reactant
Smiles
CC1(C)CO1
Name
Quantity
30 mL
Type
solvent
Smiles
O.CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Following cooling
CONCENTRATION
Type
CONCENTRATION
Details
The biphasic solution was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
before being partitioned between CH2Cl2 and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3× with CH2Cl2
WASH
Type
WASH
Details
the combined CH2Cl2 fractions were washed 3× with aq KHCO3/K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, concentration under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC(C)(O)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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